molecular formula C23H19Cl2NO2 B2754027 (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide CAS No. 477871-14-0

(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide

Cat. No.: B2754027
CAS No.: 477871-14-0
M. Wt: 412.31
InChI Key: BUXIXAUMOIAHNP-FMIVXFBMSA-N
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Description

“(E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide” is a chemical compound with the molecular formula C23H19Cl2NO2 and a molecular weight of 412.31. It is also known by other synonyms such as “2-Propenamide, 3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(3-chlorophenyl)methyl]-” and "(2E)-3-{4-[(3-chlorophenyl)methoxy]phenyl}-N-[(3-chlorophenyl)methyl]prop-2-enamide" .


Molecular Structure Analysis

The molecular structure of this compound consists of a propenamide backbone with various substitutions. The 3-position of the propenamide is substituted with a 4-[(3-chlorobenzyl)oxy]phenyl group, and the nitrogen atom is substituted with a 3-chlorobenzyl group .

Scientific Research Applications

π-Electron Delocalization and Tautomeric Equilibria

The study of π-electron delocalization in compounds related to (E)-N-(3-chlorobenzyl)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-2-propenamide reveals insights into tautomeric equilibria. Benzoannulated 2-phenacylpyridines, which share structural similarities with the compound , demonstrate the impact of π-electron delocalization on their tautomeric preferences. The presence of strongly electron-donating substituents stabilizes ketimine forms, showcasing the compound's potential in synthesizing materials with tailored electronic properties (Gawinecki et al., 2006).

Photochemical Conversion into Heterocyclics

The photochemical properties of related compounds, such as o-phenylenediamine, which undergo photo-oxidation to produce heterocyclics, highlight the potential of this compound in facilitating the synthesis of complex organic molecules. This suggests applications in developing pharmaceuticals or organic materials with specific photochemical behaviors (Crank & Makin, 1989).

Reactions with α-Cyanoacetamide

The reactivity of phenyl or 4-chlorophenyl-substituted olefins, which are structurally related to this compound, with α-cyanoacetamide in the presence of manganese(III) acetate, leading to the formation of 2-butenamides and 2-buten-4-olides, underscores the compound's potential application in organic synthesis and catalysis (Sato et al., 1987).

Generation and Reactions of Allylic Carbanion Species

Investigations into the generation and reactions of allylic carbanion species from derivatives of this compound with aldehydes and ketones provide insights into new pathways for carbon-carbon bond formation. This has implications for the development of new synthetic methodologies in organic chemistry (Kitaoka et al., 1983).

Properties

IUPAC Name

(E)-3-[4-[(3-chlorophenyl)methoxy]phenyl]-N-[(3-chlorophenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c24-20-5-1-3-18(13-20)15-26-23(27)12-9-17-7-10-22(11-8-17)28-16-19-4-2-6-21(25)14-19/h1-14H,15-16H2,(H,26,27)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXIXAUMOIAHNP-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)C=CC2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)CNC(=O)/C=C/C2=CC=C(C=C2)OCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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